

fundamental chemical properties of 2-Phenyl-1H-imidazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Phenyl-1H-imidazole-4-carbaldehyde

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An In-depth Technical Guide to the Fundamental Chemical Properties of **2-Phenyl-1H-imidazole-4-carbaldehyde**

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Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this vast chemical family, **2-Phenyl-1H-imidazole-4-carbaldehyde** stands out as a versatile synthetic intermediate. Possessing three distinct points of chemical reactivity—the phenyl ring, the imidazole core, and the aldehyde functional group—this molecule serves as a critical building block for constructing more complex, pharmacologically relevant structures.[3][4]

This guide provides a comprehensive overview of the fundamental chemical properties of **2-Phenyl-1H-imidazole-4-carbaldehyde**. We will delve into its molecular structure, physicochemical characteristics, a robust synthetic protocol, spectroscopic signature, and key reactive traits. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

Molecular Structure and Physicochemical Properties

2-Phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic aromatic compound featuring a central five-membered imidazole ring. A phenyl group is attached at the C2 position, and an aldehyde (carbaldehyde) group is present at the C4 position. The presence of both hydrogen bond donor (the N-H of the imidazole) and acceptor sites (the non-protonated nitrogen and the aldehyde oxygen) governs its solubility and interaction with biological targets.[5]

The key physicochemical properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O	[5][6]
Molecular Weight	172.18 g/mol	[5][6]
CAS Number	68282-47-3	[5][7]
Appearance	Solid (typically off-white to yellow)	[6]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Topological Polar Surface Area	45.8 Å ²	[5]
SMILES	<chem>C1=CC=C(C=C1)C2=NC=C(N2)C=O</chem>	[5]

Synthesis and Purification

The synthesis of **2-Phenyl-1H-imidazole-4-carbaldehyde** is most reliably achieved through the selective oxidation of its corresponding alcohol precursor, (2-phenyl-1H-imidazol-4-yl)methanol. This precursor can be synthesized via several established methods for imidazole ring formation. The oxidation step is critical and requires a mild oxidant to prevent over-oxidation to the carboxylic acid or degradation of the electron-rich imidazole ring.

Experimental Protocol: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol

This protocol describes a standard laboratory-scale synthesis using activated manganese dioxide (MnO_2), a preferred mild oxidant for allylic and benzylic-type alcohols.

Materials:

- (2-phenyl-1H-imidazol-4-yl)methanol
- Activated Manganese Dioxide (MnO_2)
- Dichloromethane (DCM), anhydrous
- Celatom® or Celite® (diatomaceous earth)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Buchner funnel and filter paper

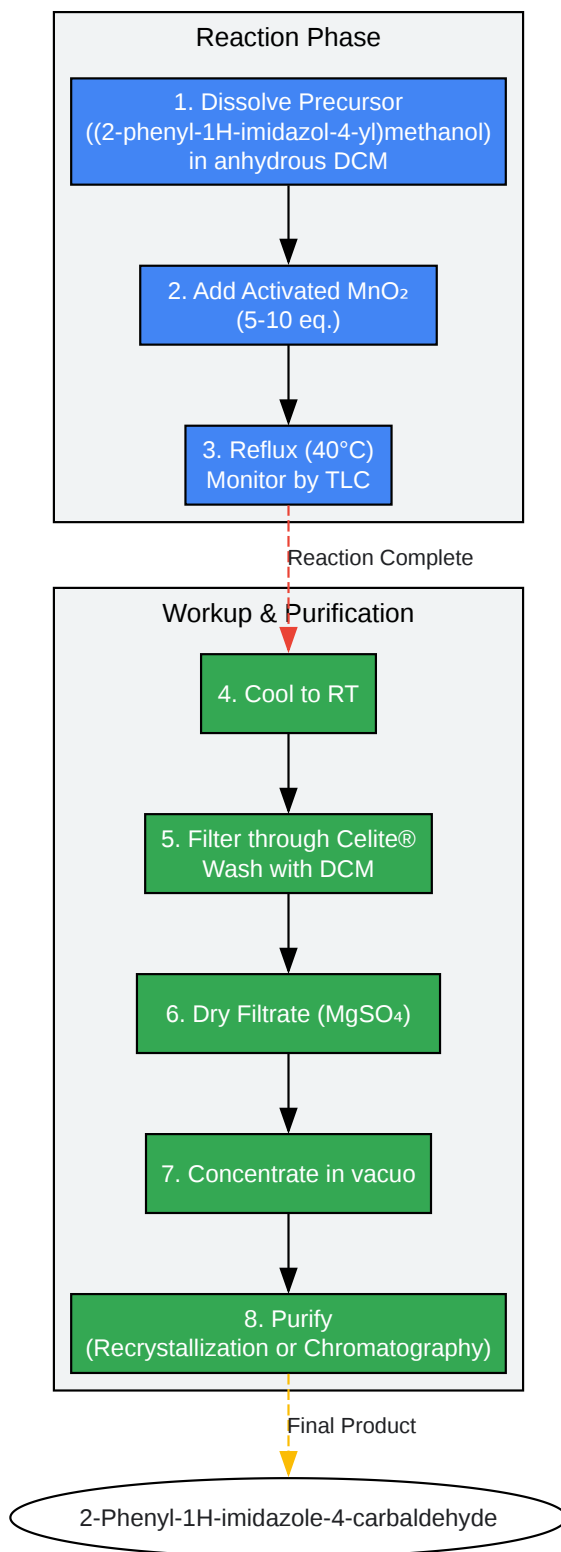
Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (2-phenyl-1H-imidazol-4-yl)methanol in anhydrous dichloromethane (approx. 20 mL per gram of substrate).
- **Addition of Oxidant:** To the stirring solution, add 5.0 to 10.0 equivalents of activated manganese dioxide (MnO_2) in portions.
 - **Causality Insight:** A large excess of MnO_2 is used to drive the heterogeneous reaction to completion. The activity of MnO_2 can vary, so a significant excess ensures a robust and reproducible transformation.

- **Reaction Progress:** Heat the suspension to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The starting material is more polar than the product aldehyde. The reaction is typically complete within 4-12 hours.
- **Workup and Filtration:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the MnO₂ solids.
 - **Causality Insight:** MnO₂ and its reduced forms are fine black powders that can clog standard filter paper. A Celite® pad provides a porous filtration medium that effectively traps these solids.
- **Washing:** Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.
- **Drying and Concentration:** Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure **2-Phenyl-1H-imidazole-4-carbaldehyde** as a solid.

Synthesis and Purification Workflow

Workflow: Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde

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Caption: A typical workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Confirming the identity and purity of **2-Phenyl-1H-imidazole-4-carbaldehyde** relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)

¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

- Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.5-10.5 ppm. This is highly characteristic.[\[3\]](#)
- Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region, likely between δ 7.5-8.5 ppm. The proton at the C5 position will be distinct from the N-H proton.
- N-H Proton: A broad singlet, typically in the δ 12.0-13.0 ppm range in DMSO-d₆, which is exchangeable with D₂O. Its position can be highly variable depending on solvent and concentration.
- Phenyl Protons: A series of multiplets between δ 7.2-8.0 ppm, integrating to 5 protons. The ortho-protons (adjacent to the imidazole ring) may be shifted further downfield compared to the meta- and para-protons.

¹³C NMR (Carbon NMR):

- Aldehyde Carbonyl (C=O): A distinct peak in the δ 180-195 ppm range. Experimental values for related compounds are around 155 ppm, but this may vary.[\[10\]](#)
- Imidazole Carbons: Three peaks are expected. The C2 carbon (bearing the phenyl group) and C4 carbon (bearing the aldehyde) will be quaternary and appear around δ 140-150 ppm. The C5 carbon will be a methine (C-H) and appear further upfield.
- Phenyl Carbons: Four signals are expected: one quaternary carbon (ipso-carbon attached to the imidazole) and three methine carbons (ortho, meta, para) in the δ 125-135 ppm range.

IR (Infrared) Spectroscopy:

- N-H Stretch: A broad absorption band around 3200-3400 cm^{-1} , characteristic of the imidazole N-H group.[\[9\]](#)
- C-H Aromatic Stretch: Sharp peaks just above 3000 cm^{-1} .
- C=O Aldehyde Stretch: A strong, sharp absorption band around 1670-1700 cm^{-1} . This is a key diagnostic peak.[\[8\]](#)
- C=N and C=C Stretches: Multiple absorptions in the 1450-1620 cm^{-1} region, corresponding to the phenyl and imidazole ring systems.[\[9\]](#)

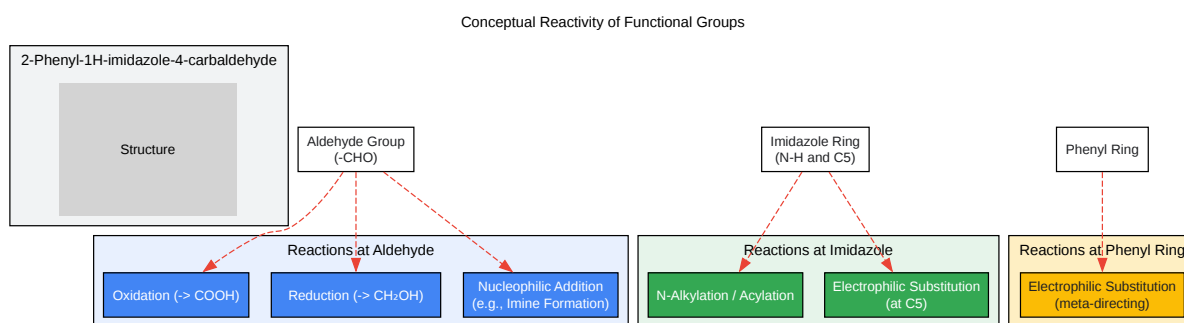
Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups, which can be targeted with high selectivity.

- The Aldehyde Group: This is the most reactive site for many transformations.
 - Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-phenyl-1H-imidazole-4-carboxylic acid) using agents like potassium permanganate or silver (I) oxide.[\[10\]](#)
 - Reduction: Can be selectively reduced to the primary alcohol ((2-phenyl-1H-imidazol-4-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH_4).[\[10\]](#)
 - Nucleophilic Addition: Undergoes classic aldehyde reactions, such as the formation of Schiff bases (imines) with primary amines, cyanohydrins with cyanide, and acetals with alcohols. This is a primary route for elaboration into more complex drug candidates.[\[3\]](#)
- The Imidazole Ring: The ring itself offers several reaction pathways.
 - N-Alkylation/Acylation: The N-1 nitrogen is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base.[\[3\]](#)
 - Electrophilic Aromatic Substitution: The imidazole ring is electron-rich, but substitution is less facile than in pyrrole. Halogenation or nitration can occur, typically at the C5 position, though conditions must be carefully controlled.

- The Phenyl Group:
 - Electrophilic Aromatic Substitution: The phenyl group can undergo reactions like nitration, halogenation, or sulfonation. The imidazole ring acts as a deactivating group, so forcing conditions may be required, with substitution typically directed to the meta position.

Reactivity Map



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Caption: Key reactive sites on **2-Phenyl-1H-imidazole-4-carbaldehyde**.

Applications in Research and Development

The true value of **2-Phenyl-1H-imidazole-4-carbaldehyde** is realized in its role as a synthetic precursor. The imidazole scaffold is a well-established pharmacophore found in drugs with a vast range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.^{[1][2][11]}

- Medicinal Chemistry: This compound is a common starting point for generating libraries of novel imidazole derivatives. The aldehyde handle allows for the straightforward introduction

of diverse chemical functionalities via reductive amination or Wittig-type reactions, enabling systematic Structure-Activity Relationship (SAR) studies. For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17 β -HSD10 for the potential treatment of Alzheimer's disease.[11]

- Materials Science: Imidazole derivatives are used as ligands for creating metal-organic frameworks (MOFs) and as components in functional polymers.[4] The specific structure of **2-Phenyl-1H-imidazole-4-carbaldehyde** makes it a candidate for synthesizing materials with unique electronic or coordination properties.

Conclusion

2-Phenyl-1H-imidazole-4-carbaldehyde is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block. A thorough understanding of its fundamental properties—from its spectroscopic signature to its distinct functional group reactivity—empowers researchers to leverage its full potential in the rational design of novel therapeutics and advanced materials.

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